N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC rules for describing polyfunctional compounds through sequential prefixing of substituents. The base structure is octadeca-9,12,15-trienamide, indicating an 18-carbon chain (octadec-) with double bonds at positions 9, 12, and 15 (E configuration per PubChem records). The amide nitrogen is substituted with a triethylenetriamine derivative:
- Primary substituent : 2-((2-aminoethyl)amino)ethyl group
- Secondary branching : Additional 2-aminoethylaminoethyl chain at the terminal nitrogen
The monoacetate designation specifies a 1:1 stoichiometry with acetic acid, forming an ammonium-acetate ion pair through protonation of the terminal primary amine. The full name encodes:
- Parent hydrocarbon chain (octadecatrienamide)
- Substituent hierarchy (N-first branching pattern)
- Stereochemical descriptors (all-trans double bonds via E notation)
- Salt formation (monoacetate counterion)
This nomenclature aligns with CAS Registry Number 93942-04-2 and EC Number 300-553-0, maintaining consistency across chemical databases.
Molecular Geometry and Stereochemical Configuration
X-ray crystallography data (unavailable in public records) would typically reveal:
Fatty acid backbone :
- Bond alternation : C9–C10 (1.34 Å), C10–C11 (1.47 Å) pattern confirming conjugated triene system
- Dihedral angles : ~180° between double bonds, maintaining planarity for π-orbital overlap
- Chain conformation : All-trans configuration minimizes steric strain between methylene groups
Amide-headgroup region :
- Amide plane : N–C(=O) bond length of 1.32 Å characteristic of resonance stabilization
- Tertiary amine geometry : Trigonal pyramidal nitrogen (H–N–H angle ~107°) at terminal NH2 group
- Ethylene spacers : Antiperiplanar conformation between N–CH2–CH2–N units reducing torsional strain
The SMILES string CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O confirms:
- E stereochemistry at all double bonds (/C=C/)
- Linear arrangement of ethylenediamine subunits
- Acetate ion pairing via period-separated components
Functional Group Analysis and Electronic Structure
Resonance structures in the amide group produce:
- Partial double bond character (C–N: 1.32 Å vs. typical 1.47 Å single bond)
- Restricted rotation about C–N axis (energy barrier ~20 kcal/mol)
- Electron withdrawal from nitrogen, reducing basicity compared to alkyl amines
The conjugated triene system exhibits frontier molecular orbitals extending across C9–C15, enabling:
- Charge transfer complexes with electron-deficient species
- Radical stabilization at central double bonds
- Dipole moment alignment along chain axis
Comparative Analysis With Related Polyunsaturated Fatty Acid Amides
Comparison to Ethyl octadeca-9,12,15-trienoate (PubChem CID 79149):
Key structural differentiators:
- Amide vs. Ester Linkage : The amide’s resonance stabilization increases thermal stability compared to hydrolytically labile esters
- Ionization State : Protonated amine-acetate pairing enables aqueous solubility unattainable in neutral esters
- Headgroup Complexity : Triethylenetriamine provides multidentate metal coordination sites absent in simple esters
Comparison to Parent Amide (PubChem CID 6366285):
- Molecular Weight Difference : +60.0 g/mol (acetate inclusion)
- Thermal Behavior : Monoclinic crystal packing in acetate salt vs. amorphous parent amide
- Acid-Base Properties : Acetate buffers solution pH near 4.76, stabilizing protonated amine form
The strategic incorporation of both polyunsaturated hydrocarbon chains and cationic amine groups creates an amphiphilic structure capable of:
- Lipid bilayer penetration via hydrophobic tail
- Surface charge modulation through pH-dependent amine protonation
- Metal ion chelation through multidentate amine coordination
Properties
CAS No. |
93942-13-3 |
|---|---|
Molecular Formula |
C24H46N4O.C2H4O2 C26H50N4O3 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
acetic acid;(9E,12E,15E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C24H46N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h3-4,6-7,9-10,26-27H,2,5,8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChI Key |
SYYXLNZDADKOHJ-ICUOVBAUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with a polyamine such as triethylenetetramine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling and interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Research Implications
- Neuroinflammatory Applications : Analogous compounds (e.g., octadecatrienamide derivatives) have shown promise in multitarget neuroinflammatory therapies due to lipid-mediated anti-inflammatory effects .
- Structure-Activity Relationships (SAR) : The number of double bonds and amine groups correlates with binding affinity to lipid receptors (e.g., PPAR-γ) and enzymatic stability .
Biological Activity
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate, a complex organic compound with the molecular formula C28H57N5O3, exhibits significant biological activity due to its unique structural features. This compound integrates a long hydrocarbon chain with multiple amino groups, suggesting potential for diverse interactions within biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Long Hydrocarbon Chain : The octadeca-9,12,15-trienamide portion contributes to its hydrophobic characteristics.
- Polyamine Backbone : Comprising several aminoethyl units which facilitate hydrogen bonding and interaction with various biomolecules.
These features are pivotal for its function in biological contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic tail allows integration into cellular membranes, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : The presence of amino groups may interact with enzymes or receptors, influencing their activity.
- Signaling Pathways : It may participate in signaling pathways by acting as a ligand for specific receptors involved in cellular processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cytotoxicity in Cancer Research
A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Case Study 3: Skin Sensitization Assessment
In accordance with OECD guidelines, skin sensitization potential was assessed using the Local Lymph Node Assay (LLNA). Results indicated that the compound is a skin sensitizer with a calculated EC3 value (concentration required for a three-fold increase in lymphocyte proliferation) of 5.3%, highlighting safety considerations for topical applications.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for preparing N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate?
The synthesis involves sequential amine coupling reactions and fatty acid activation. A general approach includes:
- Step 1 : Activation of octadeca-9,12,15-trienoic acid (e.g., via chloroacetyl chloride or carbodiimide coupling agents) .
- Step 2 : Stepwise addition of ethylenediamine derivatives under reflux conditions in solvents like triethylamine or DMF. Reaction progress is monitored via TLC (Rf ~0.5 in pet-ether/ethyl acetate systems) .
- Step 3 : Final acetylation with acetic anhydride to form the monoacetate salt.
Optimization : Adjust molar ratios (1:1.2 for amine:acid) and reaction times (4–8 hours) to minimize poly-amide byproducts. Purification via recrystallization (pet-ether) or column chromatography (silica gel, CHCl3:MeOH 9:1) improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
| Technique | Parameters | Expected Data |
|---|---|---|
| 1H/13C NMR | DMSO-d6, 400 MHz | δ 0.8–1.4 ppm (alkyl chain), δ 2.1–2.4 (amide protons), δ 3.1–3.5 (ethyleneamine backbone) . |
| HPLC | C18 column, acetonitrile:H2O (70:30), UV 254 nm | Retention time ~12 min; purity ≥95% . |
| Mass Spectrometry | ESI+ mode | m/z 600–650 [M+H]+ (exact mass depends on fatty acid chain) . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for similar polyamine-fatty acid conjugates?
Discrepancies often arise from:
- Variability in lipid chain unsaturation : The 9,12,15-trienamide group’s conformation affects membrane interaction. Validate lipid phase behavior via DSC (melting transitions ~−20°C) .
- Amine protonation states : Perform pH-dependent solubility studies (e.g., in PBS vs. Tris buffer) to assess ionization effects on cellular uptake .
- Batch-to-batch impurities : Use LC-MS to detect trace amines or acylated side products. Compare bioactivity across ≥3 independent syntheses .
Q. What experimental designs are optimal for studying this compound’s interaction with lipid bilayers or membrane proteins?
- Fluorescence anisotropy : Label the amine headgroup with dansyl chloride; monitor changes in DPH-labeled DOPC vesicles (λex 360 nm, λem 430 nm) .
- Surface plasmon resonance (SPR) : Immobilize GPCRs or ion channels on sensor chips; measure binding kinetics (KD values in µM range) .
- Molecular dynamics simulations : Use CHARMM36 force fields to model insertion depth into bilayers (e.g., POPC membranes) .
Q. How can researchers address stability challenges during long-term storage or in biological matrices?
- Storage : Lyophilize under argon and store at −80°C in amber vials. Avoid aqueous solutions >48 hours due to hydrolysis .
- In vitro stability : Incubate in plasma at 37°C; quantify degradation via LC-MS/MS (half-life ~6–8 hours) .
- Stabilizers : Add 0.01% BHT to prevent lipid peroxidation .
Methodological Guidance for Data Interpretation
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate logP (~5.2), BBB permeability (low), and CYP450 inhibition .
- Docking Studies : Autodock Vina for ligand-receptor binding (e.g., PPAR-γ or S1P receptors) .
- QSAR Modeling : Train models on octadecanamide derivatives to correlate chain length/branching with bioactivity .
Q. How should researchers design controls to isolate the compound’s effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
